molecular formula C10H14N2O2 B11529681 N'-[(2E)-butan-2-ylidene]-2-methylfuran-3-carbohydrazide

N'-[(2E)-butan-2-ylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11529681
M. Wt: 194.23 g/mol
InChI Key: ZHABUXCFNMXTQO-YRNVUSSQSA-N
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Description

N’-[(2E)-butan-2-ylidene]-2-methylfuran-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a furan ring, a hydrazide group, and a butan-2-ylidene moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-butan-2-ylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation of 2-methylfuran-3-carbohydrazide with butan-2-one under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(2E)-butan-2-ylidene]-2-methylfuran-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity of the compound. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-butan-2-ylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The furan ring and hydrazide group can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

N’-[(2E)-butan-2-ylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(2E)-butan-2-ylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The furan ring may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(2E)-butan-2-ylidene]-2-methylfuran-3-carbohydrazide include other furan-based hydrazides and butan-2-ylidene derivatives. Examples include:

  • 2-methylfuran-3-carbohydrazide
  • Butan-2-ylidene hydrazides

Uniqueness

What sets N’-[(2E)-butan-2-ylidene]-2-methylfuran-3-carbohydrazide apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-[(E)-butan-2-ylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C10H14N2O2/c1-4-7(2)11-12-10(13)9-5-6-14-8(9)3/h5-6H,4H2,1-3H3,(H,12,13)/b11-7+

InChI Key

ZHABUXCFNMXTQO-YRNVUSSQSA-N

Isomeric SMILES

CC/C(=N/NC(=O)C1=C(OC=C1)C)/C

Canonical SMILES

CCC(=NNC(=O)C1=C(OC=C1)C)C

Origin of Product

United States

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